(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
is a chemical compound with the molecular formula C25H26ClN5O3
and a molecular weight of 479.97
1. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related studies on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives2. These studies might provide some insights into potential synthetic routes.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formulaC25H26ClN5O3
. However, without specific data such as crystallographic or spectroscopic data, a detailed structural analysis is not possible.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. However, based on its molecular formula, we can infer that it contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen1.Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics of Related Compounds
Studies on compounds with similar structures or in the same class have focused on their metabolism and the identification of metabolites in biological systems, which is essential for drug development and safety assessments. For example, the research on L-735,524, an HIV-1 protease inhibitor, highlighted its metabolic pathways in humans, including glucuronidation and N-oxidation among others (Balani et al., 1995). Similarly, the study on BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, described its metabolism and excretion in humans, indicating extensive metabolization and elimination through bile and urine (Christopher et al., 2010).
Toxicology and Safety Studies
Research on the toxicological profiles of new chemical entities is crucial for understanding their potential adverse effects. For instance, studies on imidacloprid, a neonicotinoid insecticide, reported a fatal case of intoxication, providing valuable information on the toxic effects and clinical manifestations of exposure (Shadnia & Moghaddam, 2008).
Environmental and Endocrine Disruptor Research
Investigations into the environmental presence and impact of non-persistent chemicals, including phenols and parabens, have been conducted to understand human exposure levels and potential health effects. Such studies are relevant for chemicals widely used in consumer products and could offer a model for researching the environmental and health impacts of other chemicals (Mortensen et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the available resources.
Direcciones Futuras
The future directions for this compound are not specified in the available resources. However, given its complex structure, it could be of interest in various fields of research.
Please note that this information is based on the limited resources available and may not be comprehensive. For a more detailed analysis, it would be advisable to consult a specialist or conduct further research.
Propiedades
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZOJSPUPIMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.